molecular formula C8H13ClN2 B1482722 (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride CAS No. 1909305-64-1

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B1482722
CAS No.: 1909305-64-1
M. Wt: 172.65 g/mol
InChI Key: OPZKEFHTEGZBJY-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl and a molecular weight of 172.66 g/mol. It is a derivative of pyridine, featuring a pyridine ring substituted with methyl groups at positions 4 and 6, and an amine group attached to the 3-position of the ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 4,6-dimethylpyridin-3-ol as the starting material.

  • Halogenation: The hydroxyl group is converted to a halide (usually bromide) using reagents like phosphorus tribromide (PBr3).

  • Amination: The halide is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

  • Acidification: Finally, the resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

  • Substitution: Electrophilic substitution can be achieved using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4), while nucleophilic substitution may involve alkyl halides or other nucleophiles.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction Products: Reduced amines, alcohols, and other reduced derivatives.

  • Substitution Products: Substituted pyridines with various functional groups.

Scientific Research Applications

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

(4,6-Dimethylpyridin-3-yl)methanamine hydrochloride is structurally similar to other pyridine derivatives, such as (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride and 2-Pyrimidinamine, 4,6-dimethyl-. These compounds share the pyridine or pyrimidine core but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical and biological properties.

Comparison with Similar Compounds

  • (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride

  • 2-Pyrimidinamine, 4,6-dimethyl-

  • Imatinib

  • Dasatinib

  • Nilotinib

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Properties

IUPAC Name

(4,6-dimethylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)10-5-8(6)4-9;/h3,5H,4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKEFHTEGZBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-64-1
Record name (4,6-dimethylpyridin-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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